molecular formula C16H20N2O4 B1395595 Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 850814-34-5

Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B1395595
CAS No.: 850814-34-5
M. Wt: 304.34 g/mol
InChI Key: FQBGHCGZOAYBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound features a naphthyridine core with hydroxyl, isopentyl, and carboxylate functional groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine with ethyl chloroformate under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has found applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:

  • Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

  • Ethyl 4-hydroxy-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

  • Ethyl 4-hydroxy-1-propyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

These compounds differ in the alkyl group attached to the naphthyridine core, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-hydroxy-1-(3-methylbutyl)-2-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(21)12-13(19)11-6-5-8-17-14(11)18(15(12)20)9-7-10(2)3/h5-6,8,10,19H,4,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBGHCGZOAYBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716334
Record name Ethyl 4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850814-34-5
Record name Ethyl 4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.